15-Methoxyansamitocin P-3 is a complex chemical compound belonging to the ansamitocin family, which are known for their potent antitumor properties. This compound is characterized by its unique methoxy group, which differentiates it from other members of the ansamitocin class. It has garnered attention in pharmaceutical research due to its potential applications in cancer treatment.
15-Methoxyansamitocin P-3 was first isolated from certain species of mosses, specifically from the genera Claopodium and Anomodon. These mosses are known to produce various bioactive compounds, including maytansinoids, which are structurally related to ansamitocins. The isolation of this compound was achieved through methods involving fermentation and purification processes that exploit the natural biosynthetic pathways of these organisms .
This compound falls under the classification of natural products, specifically within the subclass of alkaloids. It is also categorized as a maytansinoid, a group known for their cytotoxicity and use in targeted cancer therapies. The structural complexity of 15-Methoxyansamitocin P-3 includes multiple functional groups that contribute to its biological activity and therapeutic potential.
The synthesis of 15-Methoxyansamitocin P-3 can be approached through both natural extraction and synthetic organic chemistry. The natural extraction involves culturing specific actinomycetes or mosses that produce the compound, followed by purification techniques such as chromatography.
In synthetic routes, methods may include:
Technical details regarding synthesis typically involve controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity .
The molecular formula for 15-Methoxyansamitocin P-3 is . Its structure features a complex arrangement of rings and functional groups, including:
The compound's stereochemistry includes several chiral centers, contributing to its specific biological activity. Mass spectral analysis and nuclear magnetic resonance spectroscopy are commonly employed techniques for elucidating its structure .
15-Methoxyansamitocin P-3 can participate in various chemical reactions typical of complex organic molecules. Key reactions may include:
Technical details regarding these reactions often focus on reaction mechanisms, yields, and conditions required for successful transformations .
The mechanism of action for 15-Methoxyansamitocin P-3 primarily involves its interaction with microtubules, disrupting their function and leading to cell cycle arrest. This action is similar to other maytansinoids and results in apoptosis (programmed cell death) in cancer cells.
Data from various studies indicate that this compound exhibits significant cytotoxicity against a range of tumor cell lines, making it a candidate for further development in targeted therapies .
15-Methoxyansamitocin P-3 is typically characterized by:
Chemical properties include stability under various conditions (light, heat) and reactivity with other chemical species. The presence of functional groups influences its reactivity profile significantly.
Relevant data from studies indicate that the compound maintains stability under physiological conditions but may degrade under extreme pH or temperature conditions .
15-Methoxyansamitocin P-3 has potential applications in several scientific fields:
Research continues to explore its full therapeutic potential, including combination therapies with other anticancer drugs .
15-Methoxyansamitocin P-3 is a macrocyclic lactam belonging to the maytansinoid family of natural products, characterized by a 19-membered ansa ring bridged between an aromatic moiety and a complex aliphatic chain. Its core structure (C₃₃H₄₅ClN₂O₁₀; MW 665.18 g/mol) features seven defined stereocenters, a chlorinated benzene ring, an epoxide, and a carbamate group [5]. The defining structural modification is a methoxy group (-OCH₃) at the C-15 position of the ansa ring, distinguishing it from ansamitocin P-3 (AP-3; C₃₂H₄₃ClN₂O₉), which lacks this substitution [5] [7]. This modification alters the compound's polarity and steric profile, potentially influencing its biological interactions and metabolic stability.
The maytansinoid scaffold is conserved across related compounds (Table 1), but side-chain variations dictate functional properties:
Table 1: Structural Comparison of Key Maytansinoids
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
15-Methoxyansamitocin P-3 | C₃₃H₄₅ClN₂O₁₀ | 665.18 | Methoxy group at C-15; isobutyrate at C-3 |
Ansamitocin P-3 | C₃₂H₄₃ClN₂O₉ | 635.15 | Unsubstituted C-15; isobutyrate at C-3 |
Maytansine | C₃₄H₄₆ClN₃O₁₀ | 692.19 | Propionate at C-3; no C-15 methoxylation |
Ansamitocins were first isolated in 1977 by Leistner et al. from the bacterium Actinosynnema pretiosum found in microbial root systems [2]. The discovery marked a pivotal advancement in maytansinoid research, as ansamitocins offered a more accessible microbial source compared to plant-derived maytansine (first isolated in 1972 from African shrubs Maytenus spp.) [5]. Among >20 ansamitocin congeners, ansamitocin P-3 (AP-3) emerged as the most biologically potent derivative due to its nanomolar cytotoxicity against tumor cell lines [9].
15-Methoxyansamitocin P-3 was later identified in 1988 from Japanese moss species (Isothecium subdiversiforme and Thamnobryum sandei), representing the first maytansinoids isolated from bryophytes [5]. Its discovery expanded the known taxonomic sources of maytansinoids beyond higher plants (Celastraceae) and actinobacteria. However, its ecological origin remains debated, with hypotheses suggesting possible actinobacterial symbionts in mosses as the true biosynthetic source [5] [8].
The clinical significance of ansamitocins surged with their application as cytotoxic "warheads" in antibody-drug conjugates (ADCs). Trastuzumab emtansine (T-DM1), an ADC linking trastuzumab to a derivative of AP-3 (DM1), was approved in 2013 for HER2-positive breast cancer [3] [10]. This validated maytansinoids as payloads for targeted cancer therapy, though 15-Methoxyansamitocin P-3 itself remains investigational.
Actinosynnema pretiosum (order Actinomycetales) is the primary industrial source of ansamitocins, including 15-Methoxyansamitocin P-3 precursors. This filamentous bacterium exhibits complex morphological differentiation in submerged cultures, forming mycelial aggregates or pellets that impact oxygen/nutrient transfer and ansamitocin yields [6]. Strains like ATCC 31280 and ATCC 31565 are extensively studied for AP-3 biosynthesis, with genomic sequencing revealing the 120-kb asm gene cluster (genes asm1–asm48) governing ansamitocin production [9] [10].
Biosynthesis initiates with 3-amino-5-hydroxybenzoic acid (AHBA), derived from the shikimate pathway, followed by polyketide chain assembly via modular polyketide synthases (PKS). Key post-PKS modifications include:
Table 2: Cytotoxicity of Ansamitocin Derivatives
Cell Line | Cancer Type | Ansamitocin P-3 IC₅₀ (pM) | 15-Methoxyansamitocin P-3 (Inferred Activity) |
---|---|---|---|
MCF-7 | Breast adenocarcinoma | 20 ± 3 | Potent cytotoxicity expected |
HeLa | Cervical carcinoma | 50 ± 0.5 | Similar microtubule disruption |
MDA-MB-231 | Triple-negative breast | 150 ± 1.1 | Requires empirical validation |
EMT-6/AR1 | Murine mammary | 140 ± 17 | Enhanced solubility may alter potency |
Notably, ansamitocin production imposes physiological stress on A. pretiosum. AP-3 binds bacterial cell division protein FtsZ (a tubulin homolog), inhibiting GTPase activity and impairing growth. Chemoproteomic studies reveal additional cryptic targets:
Overexpression of these targets enhances AP-3 tolerance and titers (e.g., FtsZ overexpression increased AP-3 yield to 371 mg/L) [10], illustrating feedback mechanisms linking self-resistance to production efficiency. While 15-Methoxyansamitocin P-3's specific bacterial targets are uncharacterized, its structural similarity suggests analogous effects.
Endophytic actinobacteria from plants in extreme habitats (e.g., mangroves, arid zones) are emerging sources of novel ansamitocin variants, though A. pretiosum remains the primary engineered host for industrial production [8] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7